N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 497.6 g/mol. The compound is characterized by its unique structure, which includes a morpholine derivative and an indole moiety, making it of interest for various applications in medicinal chemistry and pharmacology .
This compound can be classified under the category of amides due to the presence of the acetamide functional group. It is listed under the CAS number 893998-28-2, and its structural characteristics have been documented in databases such as PubChem and BenchChem . The compound's synthesis and properties have been explored in various chemical literature, highlighting its relevance in research.
The synthesis of N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but require access to specialized literature for precise methodologies.
The molecular structure of N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can be represented using various structural formulas, including:
InChI=1S/C26H31N3O5S/c1-17-12-29(13-18(2)34-17)26(31)15-28-14-24(20-7-5-6-8-21(20)28)35-16-25(30)27-19-9-10-22(32-3)23(11-19)33-4/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,30)This formula indicates the connectivity between atoms within the molecule and provides insight into its three-dimensional conformation.
The compound exhibits a high degree of complexity due to its multiple functional groups and heterocycles. Its structural data can be further analyzed using X-ray crystallography or NMR spectroscopy to determine precise bond angles and distances.
N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can participate in various chemical reactions typical of amides and heterocycles:
Technical details regarding these reactions depend on the reagents used and their concentrations.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is not fully elucidated but can be hypothesized based on its structural components:
Data from pharmacological studies would provide insights into its efficacy and potential therapeutic uses.
N-(3,4-dimethoxyphenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically exhibits:
Key chemical properties include:
Relevant data from experimental analyses would provide more precise information on these properties.
N-(3,4-dimethoxyphenyl)-2-{(1-[2-(2,6-dimethylmorpholin -4 -yl)- 2 -oxoethyl]- 1H-indol - 3 -yl)sulfanyl}acetamide has potential applications in:
Future research could expand its applications based on emerging data regarding its biological activity and chemical behavior.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8